molecular formula C14H11F3O2 B2471208 4-(Benzyloxy)-2-(trifluoromethyl)phenol CAS No. 1881289-35-5

4-(Benzyloxy)-2-(trifluoromethyl)phenol

Cat. No.: B2471208
CAS No.: 1881289-35-5
M. Wt: 268.235
InChI Key: QSMPYTXIGSTLRA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenolic compounds using reagents such as Umemoto’s reagents .

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-2-(trifluoromethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(Benzyloxy)-2-(trifluoromethyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The benzyloxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzyloxy)-2-(trifluoromethyl)phenol include other trifluoromethyl-substituted phenols and benzyloxy-substituted phenols. Examples include:

Uniqueness

What sets this compound apart is the combination of both the benzyloxy and trifluoromethyl groups on the same phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-phenylmethoxy-2-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)12-8-11(6-7-13(12)18)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMPYTXIGSTLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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